1H-Benzimidazole-2-propanamine
CAS No.: 42784-26-9
Cat. No.: VC1990576
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42784-26-9 |
---|---|
Molecular Formula | C10H13N3 |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 3-(1H-benzimidazol-2-yl)propan-1-amine |
Standard InChI | InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) |
Standard InChI Key | FQJGVSXDQPGNMO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CCCN |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCN |
Introduction
Chemical Identification and Structural Characteristics
Basic Chemical Identity
1H-Benzimidazole-2-propanamine is characterized by specific chemical identifiers that distinguish it from related compounds. The compound possesses a benzimidazole core with a propanamine side chain attached at the 2-position.
Table 1: Chemical Identification Parameters of 1H-Benzimidazole-2-propanamine
Parameter | Value |
---|---|
CAS Number | 42784-26-9 |
Molecular Formula | C10H13N3 |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 3-(1H-benzimidazol-2-yl)propan-1-amine |
Alternative Names | 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine; 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |
The compound features a distinct molecular structure that contributes to its chemical and biological properties .
Structural Features and Chemical Descriptors
The molecular structure of 1H-Benzimidazole-2-propanamine consists of a benzimidazole heterocyclic system, which includes both benzene and imidazole rings fused together, with a propanamine group attached at the 2-position. This unique structural arrangement contributes to its stability, bioavailability, and diverse biological activities.
Table 2: Structural Descriptors of 1H-Benzimidazole-2-propanamine
Descriptor | Value |
---|---|
InChI | InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) |
InChI Key | FQJGVSXDQPGNMO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CCCN |
The compound's structure can be visualized as containing a bicyclic benzimidazole core with a three-carbon chain terminated by an amino group. This arrangement allows for specific interactions with biological targets that contribute to its pharmacological activities .
Physicochemical Properties
The physicochemical properties of 1H-Benzimidazole-2-propanamine influence its behavior in biological systems and its potential applications in pharmaceutical research.
Physical Properties
The compound exists as a solid at room temperature and exhibits specific solubility characteristics that affect its bioavailability and pharmacokinetic profile.
Table 3: Physical Properties of 1H-Benzimidazole-2-propanamine
Property | Value |
---|---|
Physical State | Solid |
Solubility | Water-soluble (enhanced in acidic conditions) |
LogP | 2.46 (estimated) |
pKa | Not specified in available data |
The moderate lipophilicity of the compound contributes to its ability to cross biological membranes, which is important for its pharmacological activities .
Chemical Reactivity
The compound contains multiple functional groups that can participate in various chemical reactions. The benzimidazole core is relatively stable, while the primary amine group can undergo typical amine reactions.
The compound can participate in several types of reactions, including:
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Oxidation reactions with agents like hydrogen peroxide
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Reduction reactions with sodium borohydride
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Nucleophilic substitution reactions where the propanamine group can be modified
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Acid-base reactions through the amine group and the imidazole nitrogen
These reaction capabilities are important for both the synthesis of the compound and the development of its derivatives with enhanced biological activities.
Biological Activities
1H-Benzimidazole-2-propanamine has demonstrated several significant biological activities that make it a compound of interest for pharmaceutical research.
Antiparasitic Activity
The compound has shown notable antiparasitic effects, particularly against Trichinella spiralis. Its efficacy has been compared favorably with clinically used anthelmintic drugs such as albendazole and ivermectin.
The antiparasitic mechanism appears to involve an anti-microtubule mode of action, which is a common mechanism among benzimidazole compounds with anthelmintic properties. This disruption of microtubule formation in parasites leads to their eradication.
Antioxidant Properties
1H-Benzimidazole-2-propanamine exhibits significant antioxidant activity, which has been evaluated through multiple assay systems. The compound has demonstrated the ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Additionally, the compound has shown effectiveness against iron-induced oxidative damage in model systems containing biologically relevant molecules such as lecithin and deoxyribose. This antioxidant activity suggests potential applications in conditions associated with oxidative stress.
Antimicrobial Activity
Benzimidazole derivatives, including 1H-Benzimidazole-2-propanamine, have demonstrated antimicrobial properties against various bacterial strains. Research indicates activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus faecalis, and Gram-negative bacteria .
The antimicrobial activity of benzimidazole derivatives can be enhanced through specific structural modifications, with certain substituents improving efficacy against resistant bacterial strains .
Structure-Activity Relationships
The biological activities of 1H-Benzimidazole-2-propanamine and its derivatives are significantly influenced by their structural features, with specific modifications affecting potency and selectivity.
Impact of Substituents
Research on benzimidazole derivatives indicates that the nature and position of substituents can dramatically influence their biological activities.
Table 4: Effect of Substituents on Biological Activities of Benzimidazole Derivatives
Substituent | Position | Enhanced Activity |
---|---|---|
-NH2 | Various | Antiparasitic activity |
-OH | Various | Antioxidant properties |
-Cl | Various | Antimicrobial activity |
-NO2 | Various | Anticancer potential |
These structure-activity relationships provide valuable insights for the rational design of new benzimidazole derivatives with enhanced biological activities .
Correlation Between Structure and Function
The propanamine side chain at the 2-position of the benzimidazole ring is a key structural feature of 1H-Benzimidazole-2-propanamine that contributes to its biological activities. This side chain allows for specific interactions with biological targets, potentially enhancing both binding affinity and selectivity.
Additionally, the benzimidazole core itself contributes to biological activity through its ability to interact with various cellular targets, including DNA, enzymes, and receptors. The planar structure of the benzimidazole ring allows for intercalation with DNA and interaction with aromatic amino acid residues in proteins .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 1H-Benzimidazole-2-propanamine and related benzimidazole derivatives.
Common Synthetic Approaches
One common approach for synthesizing 1H-Benzimidazole-2-propanamine involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The propanamine group can then be introduced through nucleophilic substitution reactions.
Another synthetic pathway involves the reaction of 1,3-bis(1H-benzo[d]imidazol-2-yl)propane with suitable reagents to yield the target compound. This approach has been documented in the synthesis of related compounds, as reported in crystallographic studies .
Industrial Production Methods
Industrial production of 1H-Benzimidazole-2-propanamine typically employs optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperature conditions, and specific solvents to facilitate efficient reactions.
The scale-up of laboratory synthesis methods for industrial production often requires modifications to ensure process safety, environmental sustainability, and economic feasibility.
Analytical Methods
Various analytical techniques have been employed for the characterization and quantification of 1H-Benzimidazole-2-propanamine and its derivatives.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) has been successfully applied for the analysis of 1H-Benzimidazole-2-propanamine and related compounds. A specific reverse-phase HPLC method has been developed using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
This analytical method is scalable and can be utilized for both analytical characterization and preparative separation of the compound and its impurities. The method is also suitable for pharmacokinetic studies .
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy have been employed for the structural characterization of benzimidazole derivatives, including 1H-Benzimidazole-2-propanamine.
FTIR analysis typically reveals characteristic absorption bands for the N-H stretching of the benzimidazole ring and the C-N stretching of the amine group. NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure .
Pharmacological Applications and Research
The diverse biological activities of 1H-Benzimidazole-2-propanamine suggest multiple potential pharmacological applications.
Current Research Directions
Current research on 1H-Benzimidazole-2-propanamine and related benzimidazole derivatives focuses on several key areas:
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Development of novel antiparasitic agents with enhanced efficacy against resistant strains
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Investigation of antioxidant properties for potential applications in conditions associated with oxidative stress
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Exploration of antimicrobial activities against multidrug-resistant bacterial strains
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Evaluation of anticancer potential against various tumor types
Case Studies and Research Findings
A significant body of research exists on the biological activities of benzimidazole derivatives, providing valuable insights into the potential applications of 1H-Benzimidazole-2-propanamine.
One notable study demonstrated that benzimidazole derivatives exhibited superior activity against Trichinella spiralis compared to clinically used anthelmintic drugs. This finding highlights the potential of these compounds, including 1H-Benzimidazole-2-propanamine, as next-generation antiparasitic agents .
Research on the antioxidant properties of benzimidazole derivatives has shown promising results in multiple assay systems, suggesting potential applications in conditions characterized by oxidative stress. The ability to scavenge free radicals and reduce oxidative damage to biological molecules represents a significant pharmacological property.
Related Compounds and Derivatives
Several derivatives and related compounds of 1H-Benzimidazole-2-propanamine have been synthesized and studied, exhibiting modifications that enhance specific biological activities.
N-Methylated Derivative
3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine, also known as 1H-Benzimidazole-2-propanamine, N-methyl- (CAS No. 64137-52-6), is a closely related compound with a methyl group attached to the terminal amine. This structural modification may affect its pharmacokinetic properties and biological activities .
5-Methyl Derivative
1H-Benzimidazole-2-propanamine, 5-methyl- (CAS No. 630091-53-1) features a methyl group at the 5-position of the benzimidazole ring. This modification potentially influences the compound's lipophilicity and interaction with biological targets .
Dihydrochloride Salt
The dihydrochloride salt of 1-methyl-1H-benzimidazole-2-propanamine (CAS No. 1245569-34-9) represents another important derivative. Salt formation typically enhances water solubility and stability, which can improve bioavailability for pharmaceutical applications .
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